molecular formula C17H16N2O2S B393521 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 313379-77-0

2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B393521
CAS No.: 313379-77-0
M. Wt: 312.4g/mol
InChI Key: ODUWWRMAWVFCNY-UHFFFAOYSA-N
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Description

The compound 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic chemical structure, known for its diverse applications in synthetic and medicinal chemistry. It has attracted significant interest due to its potential bioactivity and role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized via a multi-step process. One common method involves the condensation of an aldehyde with a β-keto ester in the presence of ammonium acetate, followed by cyclization and subsequent functionalization steps. Reaction conditions typically include:

  • Solvent: ethanol or methanol

  • Catalyst: piperidine or sodium methoxide

  • Temperature: 60-80°C

  • Reaction time: 4-6 hours

Industrial Production Methods: Industrially, the synthesis might involve:

  • Batch reactors for controlled reaction conditions

  • Use of automated systems for precision and efficiency

  • Scale-up considerations for maximizing yield and purity

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate, producing sulfoxide or sulfone derivatives.

  • Reduction: Can be reduced using hydrogenation techniques, often resulting in reduced oxo groups.

  • Substitution: Nucleophilic substitution reactions are common, especially at the amino group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or neutral pH, moderate temperature.

  • Reduction: Hydrogen, palladium on carbon (Pd/C); conditions: room temperature or slightly elevated, atmospheric pressure.

  • Substitution: Alkyl halides, acyl chlorides; conditions: presence of base like sodium hydride, solvent such as dimethylformamide (DMF).

Major Products:

  • Sulfoxides and sulfones from oxidation

  • Reduced derivatives with hydrogenation

  • Various substituted amines from nucleophilic substitution

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.

  • As a building block in heterocyclic chemistry.

Biology:

  • Potential pharmacological activity, such as antimicrobial or antiviral properties.

  • Investigated for enzyme inhibition properties.

Medicine:

  • Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of dyes, pigments, and other specialty chemicals.

  • Potential application in agricultural chemicals.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on its application but often involves:

  • Binding to active sites or allosteric sites of enzymes, inhibiting their function.

  • Modulating receptor activity by mimicking or blocking natural ligands.

Molecular Targets and Pathways:

  • Enzymes: Proteases, kinases

  • Receptors: G-protein coupled receptors (GPCRs), ion channels

Comparison with Similar Compounds

  • 2-amino-4-phenyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

  • 2-amino-4-(methylsulfanyl)phenyl-6,7,8,9-tetrahydro-5H-chromeno[4,3-b]quinolin-5-one

Uniqueness:

  • The presence of the methylsulfanyl group at the 4-position of the phenyl ring provides distinct electronic and steric properties, affecting its reactivity and bioactivity.

  • The tetrahydro-4H-chromene scaffold is known for its biological relevance, making this compound particularly interesting in medicinal chemistry.

There you go! A deep dive into 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile without abbreviations or acronyms.

Properties

IUPAC Name

2-amino-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-22-11-7-5-10(6-8-11)15-12(9-18)17(19)21-14-4-2-3-13(20)16(14)15/h5-8,15H,2-4,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUWWRMAWVFCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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